![molecular formula C10H20O2 B047766 8-Methylnonanoic acid CAS No. 5963-14-4](/img/structure/B47766.png)
8-Methylnonanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-Methylnonanoic acid, such as 4-methylnonanoic acid and 16-methyl-8(Z)-heptadecenoic acid, involves complex chemical reactions starting from basic precursors. For instance, 4-methylnonanoic acid was synthesized through a series of condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions, characterized by spectroscopic methods like IR, MS, 1HNMR, and 13CNMR (Su An-qi, 2010). Similarly, 16-methyl-8(Z)-heptadecenoic acid was synthesized from commercially available this compound, providing material to corroborate the structure and stereochemistry of this novel bacterial fatty acid (N. Carballeira, M. Pagán, 2001).
Molecular Structure Analysis
The molecular structure of this compound and its analogs are characterized using various spectroscopic techniques. These analyses provide essential information on the compound's molecular geometry, electron configuration, and chemical bonds, contributing to a deeper understanding of its chemical behavior and reactivity.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and potential for synthesis of more complex molecules. For example, the synthesis of related compounds showcases the versatility of this compound as a precursor for generating novel chemical structures with specific biological activities (Y. Todoroki, S. Nakano, Sho Arai, N. Hirai, H. Ohigashi, 1997).
Scientific Research Applications
Synthesis and Properties :
- A cyclic fatty acid synthesized from flaxseed extract, related to 8-Methylnonanoic acid, exhibits specific thermal properties (Vick, Zimmerman, & Weisleder, 1979).
- This compound derivatives have been synthesized and studied for their potential applications, such as in the total synthesis of novel bacterial fatty acids (Carballeira & Pagán, 2001).
Medical and Pharmaceutical Applications :
- Certain esters of 2-hydroxy-2-methylnonanoic acid, structurally related to this compound, show promise as drugs for treating erectile dysfunction and promoting sperm motility (Cartwright, 1957).
- Quinoxaline derivative of oleanolic acid, which could be structurally related to this compound, has potential as a novel agent for treating osteoporosis (Zhao et al., 2011).
Food and Flavor Industry :
- 4-Methyloctanoic acid, a closely related compound, contributes to the distinctive odor of mutton and goat meat (Wong, Johnson, & Nixon, 1975).
Biotechnological Applications :
- Pseudomonas oleovorans can produce methyl-branched poly(-hydroxyalkanoate)s from various branched alkanoic acids, including compounds related to this compound, suggesting new strategies for synthesizing bioactive compounds (Hazer, Lenz, & Fuller, 1994).
Mechanism of Action
Target of Action
8-Methylnonanoic acid is an immediate precursor of capsaicin and a by-product of capsaicin degradation . It is primarily associated with the Capsicum family of plants, which produce capsaicin . Capsaicin has reported antimicrobial properties . This compound can act as a growth substrate in certain bacterial strains .
Mode of Action
Biochemical Pathways
This compound is involved in the metabolic pathways related to capsaicin production . It is an in vivo degradation by-product of dihydrocapsaicin . During nutrient starvation, this compound decreases lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Pharmacokinetics
It is known that capsaicinoids, such as dihydrocapsaicin, are rapidly degraded in the body . Therefore, it can be inferred that this compound, being a by-product of dihydrocapsaicin, may also have a short half-life in the body.
Result of Action
This compound has been observed to modulate energy metabolism in adipocytes . It decreases lipid amounts during nutrient starvation and suppresses lipogenic processes . Moreover, adipocytes treated with this compound exhibit a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .
Safety and Hazards
properties
IUPAC Name |
8-methylnonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABCKPVCUNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067207 | |
Record name | Isodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [ExxonMobil MSDS] | |
Record name | Isodecanoic acid | |
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CAS RN |
5963-14-4, 26403-17-8 | |
Record name | 8-Methylnonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecanoic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | Isodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |
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Record name | 8-methylnonanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 8-METHYLNONANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological origin of 8-methylnonanoic acid?
A1: this compound is a key component of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). It can be isolated from these compounds through enzymatic hydrolysis using enzymes like Novozym® 435. [] This fatty acid also plays a role in the biosynthesis of glucose esters in certain insect-resistant tomato species like Lycopersicon pennellii. Here, it is incorporated as an acyl moiety into these esters, which act as a defense mechanism against pests. []
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic routes have been developed. One method involves a Grignard coupling reaction between isobutylmagnesium bromide and ethyl 6-bromohexanoate, followed by hydrolysis. [, , ] Another approach utilizes anodic synthesis. [, ] this compound can also be synthesized through a “cold” method involving the introduction of a double bond on the aliphatic chain, reduction, and hydrolysis of the ester function. []
Q3: Can bacteria utilize this compound?
A3: Yes, research shows that certain bacteria associated with Capsicum plants can utilize this compound as a growth substrate. This finding suggests a potential role for these bacteria in the degradation of capsaicinoids in the environment. []
Q4: Can this compound be used to modify other natural products?
A4: Yes, this compound can be enzymatically incorporated into other lipids. For example, it can be used in the enzymatic acidolysis of coconut oil using Lipozyme® TL IM, potentially acting as a delivery vehicle for the fatty acid. []
Q5: What is the structural characterization of this compound?
A5: While the provided abstracts don't list the exact molecular formula and weight, this compound has the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. Spectroscopic data, including 1H and 13C NMR, are crucial for characterizing the structure of this compound and its derivatives. []
Q6: Are there applications for this compound in polymer chemistry?
A6: Research indicates that bacteria like Pseudomonas oleovorans can utilize this compound as a substrate to produce poly(β-hydroxyalkanoate)s (PHAs), a type of biodegradable polyester. This process results in the formation of PHAs with specific methyl branching patterns. []
Q7: What is the significance of dihydrocapsaicin, a derivative of this compound?
A7: Dihydrocapsaicin, an analog of capsaicin, is a nonpungent compound with potential physiological and biological activities similar to capsaicinoids. This compound serves as a key precursor for its synthesis. Large-scale production of dihydrocapsiate is possible using lipase-catalyzed esterification of vanillyl alcohol and this compound. []
Q8: What is the connection between this compound and branched-chain amino acid metabolism?
A8: Studies on Lycopersicon pennellii suggest that the branched carbon skeleton of this compound originates from branched-chain amino acids like valine, leucine, and isoleucine. The biosynthesis likely involves transamination, oxidative decarboxylation, and elongation steps. []
Q9: Are there alternative methods to synthesize dihydrocapsaicin?
A9: Yes, beyond using purified this compound, dihydrocapsaicin can also be synthesized from capsaicinoids extracted from chili peppers. This approach utilizes enzymatic hydrolysis of the capsaicinoids, yielding this compound, which is then used in the synthesis of dihydrocapsaicin. []
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